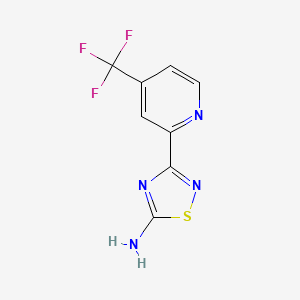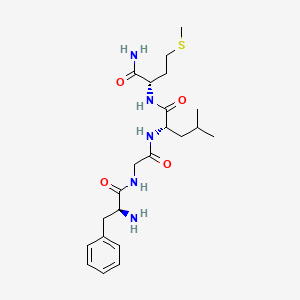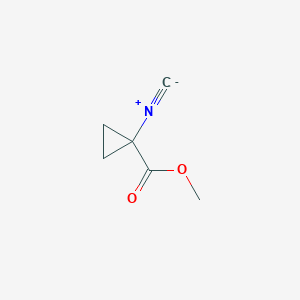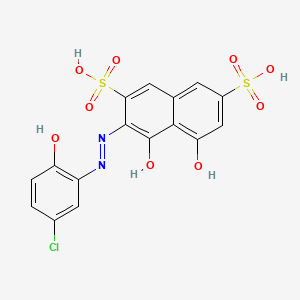
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a synthetic compound known for its surfactant properties. It is used in various industrial applications, particularly in the removal of heavy metals from wastewater through flotation methods . The compound’s structure includes a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension and forming micelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves multiple steps. The process typically starts with the reaction of L-aspartic acid with octadecylamine to form N-octadecyl-L-aspartate. This intermediate is then reacted with acryloyl chloride to introduce the carboxylatoacryloyl group. The final step involves neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can modify the carboxylatoacryloyl group, potentially forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the carboxylatoacryloyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, alcohol derivatives, and substituted compounds with different functional groups .
科学的研究の応用
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in wastewater treatment for the removal of heavy metals and other contaminants
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is particularly useful in the removal of heavy metals from wastewater, where the compound forms complexes with metal ions, facilitating their separation through flotation .
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter hydrophobic tail.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with different charge properties but similar applications in micelle formation and surface tension reduction.
Uniqueness
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is unique due to its specific combination of a long hydrophobic tail and a carboxylatoacryloyl group, which provides distinct surfactant properties and makes it particularly effective in heavy metal removal applications .
特性
CAS番号 |
61894-02-8 |
|---|---|
分子式 |
C26H42NNa3O7 |
分子量 |
549.6 g/mol |
IUPAC名 |
trisodium;(2S)-2-[3-carboxylatoprop-2-enoyl(octadecyl)amino]butanedioate |
InChI |
InChI=1S/C26H45NO7.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(23(28)18-19-24(29)30)22(26(33)34)21-25(31)32;;;/h18-19,22H,2-17,20-21H2,1H3,(H,29,30)(H,31,32)(H,33,34);;;/q;3*+1/p-3/t22-;;;/m0.../s1 |
InChIキー |
LPSATXJMGWLRTJ-NNUMAELLSA-K |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


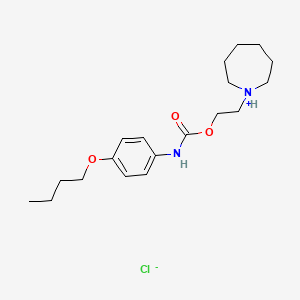

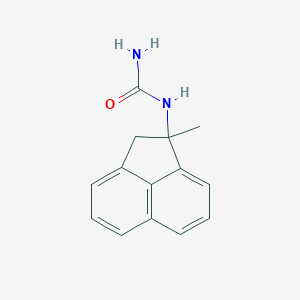
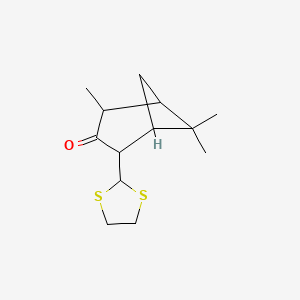

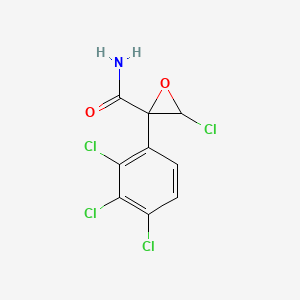
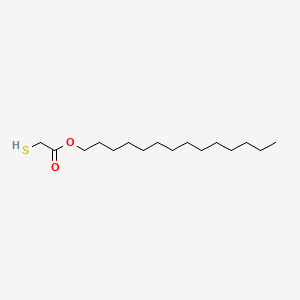
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)

